

An In-depth Technical Guide to the Chemical Compound GL-V9

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This guide provides a comprehensive overview of the chemical and biological properties of **GL-V9**, a synthetic flavonoid derivative with significant therapeutic potential. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties of GL-V9

GL-V9 is a novel synthetic flavonoid derived from the natural product wogonin.[1][2][3][4][5][6] It has also been described as a modification of chrysin.[4]

- IUPAC Name: 5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one[4][7][8][9]
- Chemical Formula: C₂₄H₂₇NO₅[1][6][7]
- Molecular Weight: 409.48 g/mol [7]
- SMILES Code: O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC[7]
- Appearance: As a chemical substance, its physical appearance would be detailed in specific batch analyses.
- Purity: High-performance liquid chromatography (HPLC) purity has been reported to be greater than 99.5 area %.[2]



Solubility: For in vitro experiments, GL-V9 has been dissolved in dimethyl sulfoxide (DMSO).

Synthesis of GL-V9

An efficient, five-step synthesis pathway for **GL-V9** has been developed to enable large-scale production for clinical trials.[2][10] The process starts with commercially available chrysin and proceeds through the following key steps:[2]

- Elbs oxidation
- O-alkylation
- Hydrolysis
- Methylation
- N-alkylation

This optimized synthesis route achieves an overall yield of 29.1%.[2]

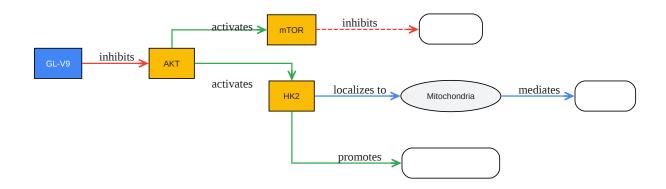
Mechanism of Action and Signaling Pathways

GL-V9 has demonstrated potent anti-tumor activity in various cancer types, including cutaneous squamous cell carcinoma, acute myeloid leukemia, prostate cancer, and hepatocellular carcinoma.[2][3][6][9][10] Its therapeutic effects are attributed to the induction of apoptosis (programmed cell death) and autophagy, as well as the arrest of the cell cycle.[2][3] [4][5][9]

GL-V9 modulates several key signaling pathways involved in cancer cell proliferation and survival. A primary mechanism involves the suppression of the AKT/mTOR signaling pathway. [1][5] In prostate cancer, **GL-V9** has been shown to inhibit the AR-AKT-HK2 signaling network. [6]

The diagram below illustrates the signaling pathway by which **GL-V9** induces apoptosis and autophagy in cutaneous squamous cell carcinoma.





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